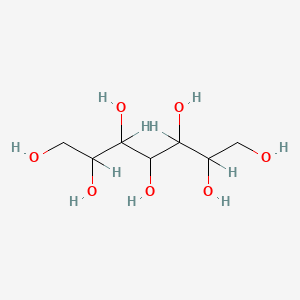
Volemitol
Übersicht
Beschreibung
D-Glycero-D-galacto-heptitol, also known as L-glycero-D-manno-heptitol or perseitol, belongs to the class of organic compounds known as sugar alcohols. These are hydrogenated forms of carbohydrate in which the carbonyl group (aldehyde or ketone, reducing sugar) has been reduced to a primary or secondary hydroxyl group. D-Glycero-D-galacto-heptitol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, D-glycero-D-galacto-heptitol is primarily located in the cytoplasm. Outside of the human body, D-glycero-D-galacto-heptitol can be found in avocado and mushrooms. This makes D-glycero-D-galacto-heptitol a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
1. Role in Intertidal Algae Adaptation
Volemitol, found in the brown alga Pelvetia canaliculata, plays a significant role in the algae's adaptation to varying environmental conditions. Research by Pfetzing et al. (2000) using 13C nuclear magnetic resonance (NMR) spectroscopy and High-Performance Anion Exchange (HPAE) chromatography, revealed that this compound concentrations in P. canaliculata increased with temperatures up to 27 °C and remained similar during continuous emersion at lower temperatures. These findings suggest a potential role of this compound as a stress metabolite in algae, aiding their survival in intertidal zones during extreme conditions (Pfetzing et al., 2000).
2. Relation to Dietary Supplements and Metabolic Diseases
The study of inositol-containing phospholipids in eukaryotic cells has indicated potential clinical benefits of dietary supplements containing inositol in some metabolic diseases. Michell (2022) discussed how the understanding of inositol phospholipids has significantly advanced, and their supplementation might be beneficial in metabolic conditions. Although this compound is not directly mentioned, its relation to inositol suggests potential applications in similar contexts (Michell, 2022).
3. Potential Therapeutic Applications
The research on various natural products, including those related to this compound and inositol derivatives, has demonstrated potential in cancer therapy. Cai et al. (2019) highlighted the growing interest in natural products from herbal medicines for their tumor-suppressing effects. While this compound is not explicitly mentioned, its connection to inositol suggests a potential area for further exploration in therapeutic applications (Cai et al., 2019).
Wirkmechanismus
- Volemitol is a naturally occurring seven-carbon sugar alcohol found in various sources, including plants, red algae, fungi, mosses, and lichens .
- Thyme, which contains this compound, has been studied for its anti-inflammatory properties and bronchodilatory effects via β2 agonism .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Volemitol is involved in various biochemical reactions within plants. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes associated with this compound is sedoheptulose reductase, which catalyzes the reduction of sedoheptulose to this compound using NADPH as a cofactor . This enzyme has a high substrate specificity and operates optimally at a pH between 7.0 and 8.0 . This compound also interacts with other carbohydrates in the phloem sap, accounting for about 24% of the phloem sap carbohydrates in certain plants .
Cellular Effects
This compound influences various cellular processes in plants. It serves as a major nonstructural carbohydrate in leaves, contributing to the overall carbohydrate pool. This compound affects cell signaling pathways by acting as a phloem-mobile carbohydrate, facilitating the transport of nutrients and signaling molecules between different parts of the plant . Additionally, this compound impacts gene expression and cellular metabolism by serving as a photosynthetic product and storage carbohydrate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The reduction of sedoheptulose to this compound by sedoheptulose reductase is a key step in its biosynthesis . This reaction involves the transfer of electrons from NADPH to sedoheptulose, resulting in the formation of this compound. This compound also plays a role in enzyme inhibition or activation, influencing various metabolic pathways within the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can degrade over time, leading to changes in its effects on cellular function . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from sedoheptulose through the action of sedoheptulose reductase . This compound also participates in the phloem transport of carbohydrates, contributing to the overall metabolic flux within the plant . Additionally, this compound interacts with various enzymes and cofactors, influencing metabolite levels and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through the phloem. It interacts with specific transporters and binding proteins that facilitate its movement between different parts of the plant . This compound’s localization and accumulation are influenced by its interactions with other carbohydrates and signaling molecules .
Subcellular Localization
This compound is localized in specific subcellular compartments within plant cells. It is primarily found in the cytoplasm and chloroplasts, where it participates in photosynthetic and metabolic processes . This compound’s activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021103 | |
| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-38-0, 2226642-56-2 | |
| Record name | Volemitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-manno-heptitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOLEMITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what organisms is volemitol found and what is its role?
A1: this compound is found in specific plant species like certain Primula species [] and the brown alga Pelvetia canaliculata []. In Primula, it serves as a significant photosynthetic product, contributing to phloem transport and carbohydrate storage []. In Pelvetia canaliculata, this compound might play a role as a stress metabolite, potentially aiding the alga's survival in the intertidal zone under fluctuating conditions of temperature and dehydration [].
Q2: How does the presence of this compound in Pelvetia canaliculata differ from other marine brown algae?
A2: Pelvetia canaliculata is unique among extensively studied marine algae in that it accumulates this compound as a primary storage carbohydrate alongside mannitol []. Most other brown algae primarily utilize mannitol for this purpose [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C7H16O7, and its molecular weight is 212.19 g/mol.
Q4: Are there any studies on the crystal structure of this compound?
A4: Yes, the crystal and molecular structures of this compound (α-sedoheptitol) have been determined, providing insights into its three-dimensional conformation and potential interactions with other molecules [].
Q5: What is known about the biosynthesis of this compound in plants?
A5: Research suggests the presence of a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase, in this compound-containing Primula species []. This enzyme is proposed to catalyze the reduction of sedoheptulose to this compound.
Q6: How does the metabolism of this compound compare to other carbohydrates in Plagiochila asplenioides?
A6: While this compound is a major photosynthetic product in Plagiochila asplenioides, its turnover rate is slow compared to sucrose or starch []. Even after prolonged periods in darkness, a significant amount of 14C incorporated into this compound during photosynthesis remains, suggesting a potential role in long-term energy storage [].
Q7: Can this compound be chemically synthesized?
A7: Yes, this compound has been synthesized through various methods, including the lead tetraacetate oxidation of a specific hydrolyzate derived from D-erythrose [].
Q8: What is known about the oxidation of this compound by bacteria?
A8: Studies have investigated the oxidation of this compound by specific bacteria like Acetobacter suboxydans and Acetobacter xylinum [, ]. These studies provide insights into the microbial metabolism of this sugar alcohol.
Q9: What analytical techniques are used to study this compound?
A9: Various techniques are employed to characterize and quantify this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to determine the structure and abundance of this compound in biological samples [, , ].
- High-Performance Anion Exchange (HPAE) Chromatography: Used to separate and quantify this compound alongside other carbohydrates [].
- Gas-Liquid Chromatography (GLC): Enables accurate quantification of this compound levels in various samples [].
Q10: Does this compound have any known applications beyond its physiological roles?
A10: While current research primarily focuses on understanding the biological functions of this compound, its potential applications in areas like food science or pharmaceuticals remain to be fully explored. One patent describes the potential use of this compound in bowel lavage compositions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


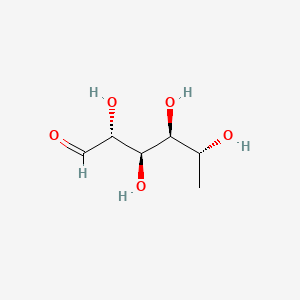
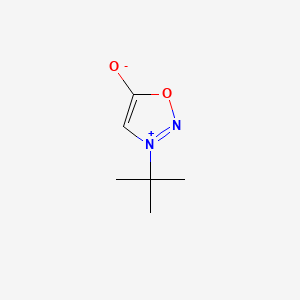
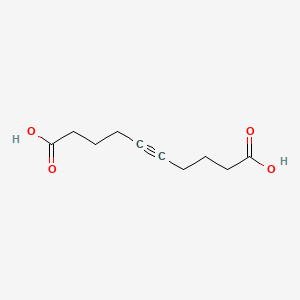
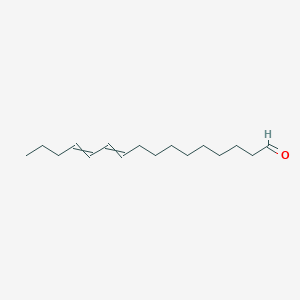
![[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1209081.png)



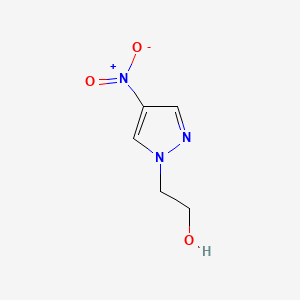




![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)
